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1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine Documentation Hub

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  • Product: 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine
  • CAS: 1019579-89-5

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine. As experimental data for this specific molecule is not publicly a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine. As experimental data for this specific molecule is not publicly available, this document leverages predictive models and data from structurally analogous compounds to provide a robust analytical framework. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of heterocyclic compounds through modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this scaffold, as seen in 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine, creates new chemical entities with unique properties. Therefore, unambiguous structural confirmation through rigorous spectroscopic analysis is a critical step in the research and development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol: NMR Sample Preparation and Analysis

The quality of NMR data is directly dependent on proper sample preparation and the selection of an appropriate solvent. For a polar molecule like 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine, a deuterated polar solvent is essential for complete dissolution and to avoid interference from solvent protons.[1][2] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high dissolving power for a wide range of organic compounds, including those with amine functionalities.[3]

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Homogenization: Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved. A clear, homogeneous solution is required.

  • Analysis: Insert the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra using a standard 400 MHz (or higher) instrument.

Caption: Workflow for ATR-FTIR Analysis.

Predicted IR Absorption Data

The IR spectrum of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine is expected to show characteristic absorption bands corresponding to its various functional groups.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3300 (two bands)N-H stretchPrimary Amine (-NH₂)
3050-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (CH₂, CH₃)
1620-1580N-H bendPrimary Amine (-NH₂)
1600-1450C=C stretchAromatic Ring
1335-1250C-N stretchAromatic Amine
1250-1020C-N stretchAliphatic Amine
1150-1050C-O stretchEther
910-665N-H wagPrimary Amine (-NH₂)

Interpretation of the IR Spectrum:

  • N-H Vibrations: The presence of a primary amine will be clearly indicated by two medium-intensity bands in the 3400-3300 cm⁻¹ region (asymmetric and symmetric N-H stretching). [4][5]A bending vibration around 1600 cm⁻¹ and a broad wagging band are also characteristic. [4][6]* C-H Stretching: The spectrum will distinguish between aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹). [7]* Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

  • C-N and C-O Stretching: Strong absorptions in the fingerprint region (below 1500 cm⁻¹) will correspond to the C-N bonds of the indoline and amine, as well as the C-O bond of the ether linkage. [4][8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, as it minimizes fragmentation during the ionization process. [9][10][11][12][13]The molecule is typically protonated to form a pseudomolecular ion [M+H]⁺.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µM) in a suitable solvent, typically a mixture of methanol or acetonitrile with water, often with a small amount of acid (e.g., 0.1% formic acid) to facilitate protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.

  • Ionization: Apply a high voltage to the capillary tip, generating a fine spray of charged droplets.

  • Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions ([M+H]⁺).

  • Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio and detected.

Caption: Workflow for ESI-Mass Spectrometry.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₁H₁₆N₂O

  • Exact Mass: 192.1263 g/mol

  • Predicted [M+H]⁺: m/z 193.1335

Predicted Fragmentation Pattern:

In addition to the molecular ion, tandem MS (MS/MS) would reveal characteristic fragment ions. The fragmentation is typically initiated at the sites of charge or radical localization. [14]For an N-alkylated amine, alpha-cleavage is a dominant pathway. [15][16]

Predicted m/z Proposed Fragment Structure / Neutral Loss
147 Loss of CH₂OCH₃ (methoxyethyl side chain cleavage)
133 Alpha-cleavage: Loss of the methoxyethyl group at the nitrogen
118 Further fragmentation of the indoline ring
59 [CH₂CH₂OCH₃]⁺ fragment

| 45 | [CH₂OCH₃]⁺ fragment |

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The most crucial piece of information is the m/z of the protonated molecular ion ([M+H]⁺), which confirms the molecular weight of the compound.

  • Alpha-Cleavage: The bond between the nitrogen and the methoxyethyl group is a likely site for fragmentation. Cleavage of this bond would result in a stable indoline-containing cation. [17][18]* Side-Chain Fragmentation: Fragmentation within the methoxyethyl side chain can also occur, leading to characteristic ions that confirm the presence of this substituent.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive structural characterization of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine. While the data presented in this guide is predictive, it is based on well-established spectroscopic principles and data from closely related structures. ¹H and ¹³C NMR define the precise connectivity of atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This multi-faceted analytical approach is indispensable for ensuring the identity and purity of novel chemical entities in all areas of chemical research and development.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12. ([Link])

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. ([Link])

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved February 14, 2026, from [Link]

  • Kruve, A. (2013). Principles of Electrospray Ionization. IntechOpen. ([Link])

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. ([Link])

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved February 14, 2026, from [Link]

  • Spectroscopy Online. (2020, November 2). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. ([Link])

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 14, 2026, from [Link]

  • Kaltashov, I. A., & Eprilli, S. (2011). Principles of electrospray ionization. eLS. ([Link])

  • eGPAT. (2019, June 5). Solvents in NMR spectroscopy. ([Link])

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved February 14, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved February 14, 2026, from [Link]

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. ([Link])

  • Arjunan, V., Santhanam, R., & Mohan, S. (2006). Fourier transform infrared and Raman spectral investigations of 5-aminoindole. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 64(1), 233–239. ([Link])

  • Slideshare. (n.d.). Solvents in nmr spectroscopy. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 14, 2026, from [Link]

  • Chemistry Steps. (2025, August 29). How to Interpret IR Spectra: A Step-by-Step Guide. ([Link])

  • Jeong, K., Ryu, T. I., Hwang, S. R., Cho, Y., Lim, K. C., Yoon, U. H., Lee, J. Y., Yoon, Y. W., & Jeong, H. J. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific reports, 12(1), 20288. ([Link])

  • LibreTexts. (n.d.). 14.8 INTERPRETATION OF 1H-NMR SPECTRA. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. Retrieved February 14, 2026, from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. ([Link])

  • Royal Society of Chemistry. (n.d.). Supplementary Information (SI) for Chemical Science. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025, August 6). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. ([Link])

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0243798). Retrieved February 14, 2026, from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved February 14, 2026, from [Link]

  • O'Connor, M. (n.d.). Summary of C13-NMR Interpretation. Retrieved February 14, 2026, from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved February 14, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... Retrieved February 14, 2026, from [Link]

  • YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. ([Link])

  • ResearchGate. (n.d.). IR Absorption frequency of 4-amino-5-(indole-3-oyl)-2-phenylaminothiazole. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. ([Link])

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. ([Link])

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  • MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved February 14, 2026, from [Link]

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Sources

Exploratory

"in silico modeling of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine interactions"

Executive Summary This technical guide details the computational profiling of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine (hereafter referred to as ME-DHI-5A ). As a structural hybrid comprising a redox-active indo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational profiling of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine (hereafter referred to as ME-DHI-5A ). As a structural hybrid comprising a redox-active indoline core, a primary amine "warhead," and a flexible methoxyethyl tail, ME-DHI-5A presents unique challenges in molecular modeling. It serves as a critical intermediate in both pharmaceutical synthesis (kinase inhibitor scaffolds) and oxidative hair dye chemistry (couplers).

This document moves beyond standard docking to address the specific physicochemical behavior of the 2,3-dihydro-1H-indole scaffold—specifically its nitrogen pyramidalization, metabolic oxidation potential, and off-target toxicology (hERG/AHR).

Molecular Architecture & Quantum Mechanical Preparation

Structural Causality

Accurate interaction modeling requires correcting the geometry of the indoline ring. Unlike the planar indole, the 2,3-dihydro (indoline) ring exhibits a distinct "pucker" (envelope conformation) and significant nitrogen pyramidalization (


 character). Standard force fields often flatten this ring incorrectly, leading to false-positive binding affinities.

Critical Modeling Step: The N1-methoxyethyl tail acts as a "solvation anchor," increasing water solubility while introducing rotatable bond penalties during binding. The C5-amine is the primary site for H-bonding and metabolic activation.

Conformational Ensemble Protocol

Objective: Generate bioactive conformers accounting for the flexible methoxyethyl ether linkage.

Methodology:

  • QM Optimization: DFT calculation using B3LYP/6-31G** (gas phase) to determine the ground-state pucker of the indoline ring.

  • Solvation Correction: Re-optimize using PCM (Polarizable Continuum Model) with water (

    
    ) to simulate physiological conditions.
    
  • Torsion Scan: Systematically rotate the

    
     dihedral angle to identify low-energy folding states.
    

Data: Physicochemical Descriptors (Predicted)

PropertyValueSignificance
LogP (Consensus) 1.42 ± 0.3Moderate lipophilicity; likely membrane permeable.
TPSA 41.5 ŲHigh oral bioavailability; potential BBB penetration.
pKa (N1-Indoline) ~2.5 (Calculated)Remains unprotonated at physiological pH (neutral).
pKa (C5-Amine) ~4.8 (Calculated)Predominantly neutral at pH 7.4; acts as H-bond donor.
Rotatable Bonds 4High entropic penalty upon rigid receptor binding.

Metabolic Stability & Reactivity Modeling (The "Warhead" Analysis)

The primary interaction concern for ME-DHI-5A is not just static binding, but reactive toxicity . The C5-amine on the electron-rich indoline ring is prone to oxidation, forming reactive Quinone Imine species.

Cytochrome P450 (CYP) Interaction

Hypothesis: The molecule undergoes N-hydroxylation or ring oxidation via CYP2D6 or CYP3A4.

Workflow:

  • Site of Metabolism (SOM) Prediction: Use FAME 3 or SMARTCyp algorithms.

  • Result: The C5-amine is the primary SOM.[1] Secondary SOM is the O-demethylation of the tail.

  • Reactive Metabolite Modeling:

    • Pathway: ME-DHI-5A

      
       5-hydroxylamino-indoline 
      
      
      
      Quinone Diimine (Electrophile).
    • Risk:[2] The Quinone Diimine is a Michael Acceptor, capable of covalent binding to cysteine residues (Skin Sensitization).

Visualization: Metabolic Activation Pathway

The following diagram illustrates the logical flow from the parent molecule to potential toxic endpoints via metabolic activation.

MetabolicPathway Parent ME-DHI-5A (Parent) CYP CYP450 Oxidation Parent->CYP Phase I Intermed 5-Hydroxylamine Intermediate CYP->Intermed Quinone Quinone Diimine (Electrophile) Intermed->Quinone Oxidation Clearance Glucuronidation (Clearance) Intermed->Clearance Phase II Adduct Protein Adduct (Skin Sensitization) Quinone->Adduct Covalent Binding (Cys/Lys)

Caption: Predicted metabolic activation pathway of ME-DHI-5A showing the divergence between clearance and toxification via quinone formation.

Interaction Profiling: Toxicology & Pharmacology

hERG Channel Blockade (Cardiotoxicity)

Indolines with basic amines and lipophilic tails are classic pharmacophores for hERG potassium channel blockade, which can lead to QT prolongation.

  • Interaction Mechanism:

    
     stacking between the indoline ring and Tyr652/Phe656 of the hERG pore, stabilized by the methoxyethyl tail in the hydrophobic pocket.
    
  • Protocol (AutoDock Vina / Glide):

    • Grid Generation: Center grid on the central cavity of Cryo-EM hERG structure (e.g., PDB: 5VA2).

    • Docking Constraints: No constraints; allow flexible ligand sampling.

    • Threshold: Binding energy < -7.0 kcal/mol indicates "Warning."

    • ME-DHI-5A Prediction: Likely Low to Moderate Risk . The methoxyethyl group is polar enough to reduce affinity compared to purely alkyl tails.

Aryl Hydrocarbon Receptor (AHR)

Indole-derivatives often activate AHR. However, the dihydro (indoline) scaffold has significantly reduced planarity, which drastically lowers AHR affinity compared to planar indoles.

  • In Silico Verdict: Negative/Low Affinity. The "pucker" prevents intercalation into the AHR ligand-binding domain.

Detailed Experimental Protocols

Protocol A: Molecular Docking Setup (Self-Validating System)

To ensure trustworthiness, this protocol includes a "Redocking Control" step.

Step 1: Ligand Preparation

  • Draw ME-DHI-5A in 2D.

  • Convert to 3D. Set pH to 7.4 (Amine neutral).

  • Minimize energy using OPLS3e force field.

  • Generate 10 conformers (focusing on methoxyethyl tail rotation).

Step 2: Receptor Preparation (Generic Kinase Model)

  • Target: CDK2 (PDB: 1DI8) – a standard test system for indoline-like inhibitors.

  • Remove water molecules (except catalytic waters).

  • Add hydrogens and optimize H-bond network (PropKa).

Step 3: Validation (The "Trust" Step)

  • Extract the co-crystallized ligand (DTQ) from 1DI8.

  • Redock DTQ into the pocket.

  • Pass Criteria: RMSD between docked and crystal pose must be < 2.0 Å. If failed, re-optimize grid box.

Step 4: Production Docking

  • Dock ME-DHI-5A conformers.

  • Analysis: Look for H-bonds between the C5-amine and the hinge region (Glu81/Leu83).

Protocol B: Covalent Binding Simulation (Skin Sensitization)

This workflow simulates the reactivity of the oxidized metabolite.

  • Software: Schrodinger Covalent Docking or CovDock.

  • Receptor: Human Serum Albumin (HSA) - Site I.

  • Reaction: Michael Addition.

  • Nucleophile: Cys34 of HSA.

  • Ligand: The Quinone Diimine form of ME-DHI-5A (generated in Section 2).

  • Output: Calculate the reaction energy barrier. Lower barrier = Higher sensitization potential.

Workflow Visualization

The following diagram outlines the complete in silico decision matrix for evaluating ME-DHI-5A.

Workflow cluster_Tox Toxicity Profiling cluster_Pharm Interaction Profiling Start Input Structure: ME-DHI-5A QM QM Geometry Opt (DFT B3LYP/6-31G**) Start->QM Conf Conformer Generation (Methoxyethyl Tail) QM->Conf hERG hERG Docking (Cardiotox) Conf->hERG Kinase Kinase Hinge Binding (CDK2/SRC) Conf->Kinase Metab SOM Prediction (CYP450) Conf->Metab Report Final Risk/Benefit Report hERG->Report Covalent Covalent Docking (Sensitization) Covalent->Report Kinase->Report Metab->Covalent If Oxidized

Caption: Integrated in silico workflow for profiling ME-DHI-5A, separating toxicity screenings from pharmacological interaction modeling.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature. Link

  • OECD. (2019). Guideline on Defined Approaches for Skin Sensitization (In Silico/In Chemico integration). OECD Series on Testing and Assessment. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry. Link

  • Kirchmair, J., et al. (2012). Predicting drug metabolism: experiment and/or computation? Nature Reviews Drug Discovery. Link

Sources

Protocols & Analytical Methods

Method

"1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine as a building block in organic synthesis"

Technical Guide for Organic Synthesis & Medicinal Chemistry Introduction & Strategic Value The molecule 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine (also referred to as N-(2-methoxyethyl)-5-aminoindoline) represent...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Organic Synthesis & Medicinal Chemistry

Introduction & Strategic Value

The molecule 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine (also referred to as N-(2-methoxyethyl)-5-aminoindoline) represents a "privileged scaffold" in modern drug discovery. It serves as a critical building block for Third-Generation EGFR Tyrosine Kinase Inhibitors (TKIs) and other heterocyclic bioactive agents.

While the classic Osimertinib (Tagrisso) scaffold utilizes a 1-methylindole core, the indoline (dihydroindole) analog offers distinct advantages in Structure-Activity Relationship (SAR) studies:

  • Solubility: The N-methoxyethyl tail disrupts crystal packing and introduces a hydrogen-bond acceptor, significantly improving aqueous solubility compared to N-methyl analogs.

  • Metabolic Stability: The indoline core removes the oxidation-prone C2-C3 double bond of indole, altering the metabolic profile and potential toxicity (e.g., avoiding epoxide formation).

  • Vector Control: The

    
     character of the indoline nitrogen creates a "kinked" geometry distinct from the planar indole, allowing access to novel binding pockets in kinases.
    

Synthesis Protocol: The "Make"

Objective: Scalable synthesis of the target building block starting from commercially available 5-nitroindoline.

Retrosynthetic Analysis

The most robust route avoids the instability of electron-rich amino-indolines by performing the N-alkylation on the electron-deficient nitro-precursor, followed by a mild reduction.

SynthesisWorkflow SM 5-Nitroindoline (CAS: 6146-52-7) Step1 Step 1: N-Alkylation (1-bromo-2-methoxyethane) SM->Step1 K2CO3, DMF, 80°C Inter Intermediate: 1-(2-methoxyethyl)-5-nitroindoline Step1->Inter Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 Product Target Product: 1-(2-Methoxyethyl)-5-aminoindoline Step2->Product >95% Yield

Figure 1: Two-step synthesis workflow ensuring regioselectivity and high yield.

Detailed Experimental Procedure
Step 1: N-Alkylation

Reagents:

  • 5-Nitroindoline (1.0 eq)

  • 1-Bromo-2-methoxyethane (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq) [Alternative: 
    
    
    
    with catalytic KI]
  • Solvent: Anhydrous DMF or Acetonitrile

Protocol:

  • Charge a reaction vessel with 5-nitroindoline (10 g, 60.9 mmol) and

    
     (39.7 g, 121.8 mmol) in DMF (100 mL).
    
  • Add 1-bromo-2-methoxyethane (6.8 mL, 73 mmol) dropwise at room temperature.

  • Heat the mixture to 80°C for 6–12 hours. Monitor by LC-MS (Target M+H: ~223).

  • Workup: Cool to RT. Pour into ice water (500 mL). The product usually precipitates as a yellow/orange solid. Filter and wash with water. If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over

    
    , and concentrate.
    
  • Yield: Expected 85–95%.

Step 2: Nitro Reduction

Note: Catalytic hydrogenation is preferred for purity. Iron-mediated reduction is recommended if halogen substituents are present elsewhere on the ring to avoid dehalogenation.

Protocol (Hydrogenation):

  • Dissolve the nitro-intermediate (from Step 1) in Methanol or Ethanol (0.1 M concentration).

  • Add 10 wt% Pd/C (5% loading).

  • Stir under

    
     atmosphere (balloon pressure is sufficient) at RT for 4 hours.
    
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Storage: The resulting amine is sensitive to oxidation (turning dark brown/black). Store under Argon at -20°C or use immediately.

Application Protocols: The "Use"

Objective: Utilizing the 5-amino group as a nucleophile in drug synthesis.

Protocol A: Coupling (Kinase Inhibitor Synthesis)

This is the industry-standard method for attaching the indoline core to a pyrimidine scaffold (e.g., EGFR inhibitors).

Reaction Scheme: Target Amine + 2,4-Dichloropyrimidine → Indoline-Pyrimidine Adduct

ParameterSpecificationReason
Solvent n-Butanol or IsopropanolHigh boiling point alcohols facilitate proton transfer in transition state.
Base DIPEA (2.5 eq)Scavenges HCl byproduct; prevents protonation of the nucleophilic amine.
Temperature 90°C – 110°CRequired to overcome activation energy of the deactivated pyrimidine.
Stoichiometry 1.0 eq Amine : 1.1 eq PyrimidineSlight excess of electrophile ensures complete consumption of the valuable amine.

Step-by-Step:

  • Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-Butanol (10 vol).

  • Add 1-(2-methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine (1.0 eq).

  • Add DIPEA (2.5 eq) dropwise.

  • Reflux at 100°C for 4–6 hours.

  • Critical Observation: The reaction usually turns from clear to yellow/orange.

  • Isolation: Cool to RT. The product often precipitates directly from n-Butanol. Filter and wash with cold Ethanol. If no precipitate, evaporate solvent and purify via Flash Chromatography (DCM/MeOH gradient).

Protocol B: Amide Coupling (Library Generation)

For generating diversity libraries (e.g., covalent inhibitors via acrylamides).

Protocol:

  • Dissolve the amine (1.0 eq) in anhydrous DCM (0.1 M).

  • Add Triethylamine (

    
    , 3.0 eq). Cool to 0°C.
    
  • Add Acid Chloride (e.g., Acryloyl chloride for covalent warheads) (1.1 eq) dropwise.

  • Stir 1 hour at 0°C, then warm to RT.

  • Quench: Add sat.

    
    . Extract with DCM.
    

Quality Control & Characterization

Self-Validating the Material Integrity.

The 5-aminoindoline moiety is electron-rich and prone to oxidation (quinoid formation). Rigorous QC is required before use.

Visual Inspection
  • Pass: Off-white, beige, or pale brown solid/oil.

  • Fail: Black tar or deep purple solid (indicates significant oxidation).

NMR Diagnostic Peaks (DMSO-d6)
  • Indoline Core: Look for two triplets at

    
     ~2.8–3.5 ppm (C2 and C3 protons). This confirms the indoline (dihydro) state vs. the indole (aromatic) state.
    
  • Methoxyethyl Side Chain:

    • Singlet (

      
       ~3.3 ppm) for 
      
      
      
      .
    • Two triplets (

      
       ~3.4–3.6 ppm) for 
      
      
      
      .
  • Amine: Broad singlet (

    
     ~4.5–5.0 ppm) for 
    
    
    
    .
pKa Considerations

The


 of the 5-amino group is approximately 4.5 – 5.0  (similar to aniline derivatives), making it significantly less basic than aliphatic amines (

~10).
  • Implication: It will not be protonated by weak acids (like silica gel) during chromatography, but it is nucleophilic enough for acylation/alkylation without requiring strong deprotonation.

Reactivity Map & Pathway Visualization

ReactivityMap Core 1-(2-Methoxyethyl)- 5-aminoindoline P1 Kinase Inhibitor Core (EGFR Scaffolds) Core->P1 SNAr (Heat, Base) P2 Covalent Warheads (Michael Acceptors) Core->P2 Acylation (0°C) P3 Urea Derivatives (Soluble Ligands) Core->P3 Addition (RT) E1 2,4-Dichloropyrimidine E1->P1 + E2 Acryloyl Chloride E2->P2 + E3 Isocyanates E3->P3 +

Figure 2: Divergent synthesis pathways utilizing the 5-amino nucleophile.

References

  • Osimertinib (AZD9291)

    • Journal of Medicinal Chemistry.[1] "Discovery of AZD9291: A Potent and Selective Third-Generation EGFR Inhibitor."

  • Indoline Synthesis Methodologies

    • Organic Syntheses.[2] "General methods for N-alkylation of Indolines and reduction of Nitro-indolines."

  • SNAr Reaction Mechanisms with Pyrimidines

    • The Journal of Organic Chemistry. "Regioselectivity in the Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines."
  • pKa Values of Anilines and Heterocycles

    • Evans pKa Table (Harvard).

Sources

Application

Application Note: Purification Strategies for 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine

Executive Summary This guide details the purification protocols for 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine (also known as 1-(2-methoxyethyl)-5-aminoindoline). Unlike its fully aromatic counterpart (indole), th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocols for 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine (also known as 1-(2-methoxyethyl)-5-aminoindoline). Unlike its fully aromatic counterpart (indole), this indoline derivative possesses a distinct reactivity profile, characterized by susceptibility to oxidative dehydrogenation and specific basicity profiles at the N1 and N5 positions.

The protocols below prioritize oxidative stability and impurity rejection (specifically nitro-precursors and oxidized indole byproducts). The recommended workflow integrates an optimized acid-base extraction followed by a salt formation step (Dihydrochloride) to ensure long-term stability and high purity (>98% HPLC).

Chemical Profile & Critical Properties[1]

PropertyDescriptionImplications for Purification
Structure Bicyclic system: Benzene fused to a pyrrolidine ring.Oxidation Risk: The 2,3-dihydro bond is prone to aromatization to form the corresponding indole upon exposure to air or silica gel.
Basicity Diamine character. The N5-amine is aniline-like (pKa ~4-6). The N1-amine is alkylated and part of the ring (pKa ~3-5).Acid-Base Extraction: The compound can be selectively protonated. It acts as a weak base.[1]
Solubility Soluble in DCM, EtOAc, Alcohols. Low solubility in water (neutral form).Partitioning: Excellent candidate for liquid-liquid extraction (LLE).
Key Impurities 1. Starting Material: 1-(2-methoxyethyl)-5-nitroindoline.2. Byproduct: 1-(2-methoxyethyl)-1H-indol-5-amine (Oxidized).3. Regioisomers: N-alkylation vs. C-alkylation byproducts.Separation: Nitro impurities are neutral/weakly acidic and can be removed during the acid wash of the organic phase.

Pre-Purification Assessment

Before initiating purification, analyze the crude reaction mixture (CRM) via HPLC-MS to determine the oxidation state.

  • Indoline (Target):

    
     [M+H]+ corresponds to saturated C2-C3 bond.
    
  • Indole (Impurity):

    
     [M+H]+ is 2 units lower than the target.
    

Caution: If the Indole content is >5%, standard recrystallization may be insufficient. Chromatographic separation on neutralized silica or alumina is required.

Purification Protocols

Protocol A: Acid-Base Extraction (The "Work-Up")

Primary method for removing non-basic impurities (e.g., unreacted nitro precursors, neutral alkyl halides).

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH) or Saturated NaHCO₃

  • Brine (Sat. NaCl)

  • Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude residue in DCM (10 mL per gram of crude).

  • Acid Extraction:

    • Add 1M HCl (3.0 equivalents relative to theoretical yield).

    • Agitate vigorously for 10 minutes.

    • Phase Separation: The product (protonated salt) moves to the aqueous top layer . The neutral impurities (nitro starting material, non-basic byproducts) remain in the organic bottom layer .

    • Check: Verify aqueous pH is < 2.

  • Organic Wash: Separate the layers. Wash the aqueous layer once with a small volume of DCM to remove entrained organics. Discard the organic layers.

  • Basification:

    • Cool the aqueous layer to 0–5°C (ice bath) to minimize oxidation during exotherm.

    • Slowly add 2M NaOH (or Sat. NaHCO₃ for milder conditions) until pH reaches 9–10. The product will oil out or precipitate as a free base.

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (3 x volumes).

    • Combine organic extracts and wash with Brine.[2]

    • Dry over anhydrous Na₂SO₄ for 30 minutes.

  • Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap) at <40°C.

    • Result: Pale brown to yellow oil/solid (Free Base).

Protocol B: Salt Formation & Crystallization (Stabilization)

Recommended for storage and achieving >99% purity. The Hydrochloride salt is significantly more stable to oxidation than the free base.

Reagents:

  • Ethanol (Absolute)

  • HCl in Isopropanol (or Dioxane) (4M solution)

  • Diethyl Ether or MTBE (Antisolvent)

Step-by-Step Procedure:

  • Solubilization: Dissolve the Free Base (from Protocol A) in a minimum amount of absolute Ethanol (approx. 5 mL/g).

  • Acidification:

    • Chill the solution to 0°C.

    • Dropwise add HCl/Isopropanol (2.5 equivalents).

    • Observation: A precipitate should begin to form.[3] If not, the solution will darken slightly.

  • Crystallization:

    • Stir at 0°C for 1 hour.

    • Slowly add Diethyl Ether (or MTBE) until the solution turns turbid (cloud point).

    • Store at -20°C overnight to maximize yield.

  • Isolation:

    • Filter the solids under a nitrogen blanket (to prevent moisture absorption).

    • Wash the cake with cold Ether.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Result: Off-white to grey crystalline solid (Dihydrochloride salt).

Protocol C: Flash Chromatography (If Required)

Use only if Acid-Base extraction fails to remove specific impurities (e.g., regioisomers).

  • Stationary Phase: Neutral Alumina (preferred) or Silica Gel (pre-treated with 1% Triethylamine to neutralize acidity). Note: Acidic silica accelerates oxidation of indolines.

  • Mobile Phase: Gradient of DCM : Methanol (99:1 → 95:5).

  • Loading: Liquid loading (dissolved in minimal DCM) is preferred over dry loading to reduce air exposure.

Process Visualization

The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points for impurity removal.

PurificationWorkflow Start Crude Reaction Mixture (Indoline + Nitro Impurity + Byproducts) Dissolve Dissolve in DCM Start->Dissolve AcidExtract Extraction with 1M HCl (Partitioning) Dissolve->AcidExtract OrgPhase Organic Phase (Contains Neutral Impurities) AcidExtract->OrgPhase Neutrals AqPhase Aqueous Phase (Acidic) (Contains Protonated Product) AcidExtract->AqPhase Product (H+) Discard Discard Organic Phase OrgPhase->Discard Basify Basify with NaOH to pH 9-10 (0-5°C) AqPhase->Basify ReExtract Extract into DCM Dry & Concentrate Basify->ReExtract FreeBase Intermediate: Free Base (Oil/Solid, Oxidation Prone) ReExtract->FreeBase Decision Purity Check (HPLC) FreeBase->Decision SaltForm Salt Formation (EtOH + HCl/IPA) Decision->SaltForm Standard Path Recryst Recrystallization (EtOH/Ether) Decision->Recryst If High Purity FinalProduct Final Product: 1-(2-Methoxyethyl)-indolin-5-amine Dihydrochloride Salt SaltForm->FinalProduct Recryst->FinalProduct

Caption: Logical workflow for the isolation of 1-(2-methoxyethyl)-indolin-5-amine, emphasizing the separation of neutral impurities via pH switching.

Quality Control & Analytical Validation

ParameterMethodAcceptance Criteria
Purity HPLC (C18 Column, Water/Acetonitrile + 0.1% TFA)> 98.0% Area
Identity 1H-NMR (DMSO-d6)Indoline Signature: Two triplets at ~3.0-3.5 ppm (C2/C3 protons). Absence of aromatic Indole C2/C3 protons (~6.4/7.2 ppm).
Residual Solvent GC-HeadspaceEthanol < 5000 ppm; DCM < 600 ppm
Counter-ion Ion Chromatography or TitrationChloride content: 2.0 ± 0.1 eq (for dihydrochloride)
Troubleshooting Guide
  • Problem: Product turns purple/dark during workup.

    • Cause: Oxidation to the indole or formation of diazo-species.

    • Solution: Degas all solvents with Nitrogen. Perform basification rapidly at cold temperatures. Add a pinch of ascorbic acid during the aqueous phase handling.

  • Problem: Low yield in salt formation.

    • Cause: Product solubility in alcohol is too high.

    • Solution: Increase the ratio of Antisolvent (Ether/MTBE) or switch to Isopropanol as the primary solvent.

References

  • Organic Chemistry Portal. (2024). Synthesis of Indolines: Recent Literature and Methods. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. Retrieved from [Link]

  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine: Synthesis and Characterization. Retrieved from [Link]

  • Google Patents. (2015). CN107522690A - A kind of Osimertinib preparation method.

Sources

Method

Application Note: Strategic Assay Development for 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine

Abstract This guide details the development of analytical and functional assays for 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine (hereafter referred to as 5-AMI-ME ). As a structural hybrid of an N-substituted indol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the development of analytical and functional assays for 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine (hereafter referred to as 5-AMI-ME ). As a structural hybrid of an N-substituted indoline and a primary aniline, this molecule serves as a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors and advanced oxidative dye couplers.[1]

Developing robust assays for 5-AMI-ME requires navigating two specific chemical challenges: the oxidative instability of the indoline core (dehydrogenation to indole) and the nucleophilic reactivity of the C5-amine.[1] This note provides a self-validating HPLC-UV/MS protocol for purity profiling and a functional derivatization assay to verify reactive competency.

Part 1: Chemical Intelligence & Stability Profiling[1]

Before assay execution, researchers must understand the degradation pathways that compromise data integrity.[1] Unlike stable indoles, 2,3-dihydro-1H-indoles (indolines) are susceptible to spontaneous dehydrogenation.[1]

The Critical Degradation Pathway

The primary impurity to monitor is the oxidized indole analog.[1] Standard assay preparation without antioxidants can lead to false "impurity" peaks generated during the analysis.[1]

OxidationPathway Indoline Target Analyte: 5-AMI-ME (Indoline) Oxidation Oxidative Stress (Air/Light/High pH) Indoline->Oxidation Indole Impurity A: 1-(2-methoxyethyl)-1H-indol-5-amine Oxidation->Indole -2H (Dehydrogenation) Quinone Impurity B: Quinone Imine Species Indole->Quinone Further Oxidation

Figure 1: The oxidative dehydrogenation pathway. Assays must separate the Indoline target from the Indole impurity.

Handling Protocols
  • Solvent Selection: Avoid protic solvents that promote radical formation for long-term storage.[1] Use DMSO or Acetonitrile for stock solutions.[1]

  • Antioxidant Stabilization: For quantitative LC assays, spike sample diluents with 0.1% Ascorbic Acid or Sodium Metabisulfite to prevent on-column oxidation.[1]

  • Light Sensitivity: 5-aminoindolines are photosensitive.[1] Use amber glassware for all analytical runs.[1]

Part 2: Quantitative HPLC-UV/MS Method Development

This protocol is designed to separate 5-AMI-ME from its oxidized indole analog and synthetic precursors.[1]

Chromatographic Conditions

Rationale: A C18 column is standard, but a Phenyl-Hexyl phase is recommended here.[1] The pi-pi interactions offered by the phenyl phase provide superior selectivity between the aromatic indole impurity and the partially saturated indoline target.[1]

ParameterConditionTechnical Rationale
Column Phenyl-Hexyl or C18 (End-capped), 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl enhances separation of the indole impurity.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]5)Low pH suppresses silanol activity and protonates the amine for better peak shape.[1]
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier; Methanol can cause higher backpressure.[1]
Flow Rate 1.0 mL/minOptimized for standard HPLC backpressure limits (<300 bar).[1]
Detection UV @ 254 nm (primary) & 290 nm (secondary)254 nm for universal aromatic detection; 290 nm is more specific to the indoline system.[1]
Temp 30°CControls viscosity and retention time reproducibility.[1]
Gradient Profile

Note: A shallow gradient is required mid-run to resolve the critical pair (Indoline vs. Indole).[1]

Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Isocratic Hold (Elute salts)
12.040%Shallow Gradient (Separation zone)
15.090%Column Wash
17.090%Wash Hold
17.15%Re-equilibration
22.05%End of Run
System Suitability Criteria (Self-Validation)

To ensure the assay is valid, the following criteria must be met before running samples:

  • Resolution (Rs): > 1.5 between 5-AMI-ME and the Indole impurity (synthesize or purchase the indole analog for reference).

  • Tailing Factor: < 1.5 (Significant tailing indicates secondary interactions with residual silanols; increase buffer strength if observed).[1]

  • Precision: RSD < 2.0% for 6 replicate injections of the standard.

Part 3: Functional Reactivity Assay (Amine Competency)

For drug development, purity is not enough; the molecule must be chemically active.[1] This assay validates the nucleophilicity of the C5-amine, ensuring it has not been deactivated by salt formation or aggregation.[1]

Principle: The Fluorescamine Derivatization

We utilize Fluorescamine , which reacts selectively with primary amines to form a highly fluorescent pyrrolinone derivative.[1] This reaction is instantaneous and validates the availability of the 5-NH2 group.

FunctionalAssay Reagent Reagent: Fluorescamine (Non-Fluorescent) Mixing Rapid Mixing (pH 9.0 Borate Buffer) Reagent->Mixing Analyte Analyte: 5-AMI-ME (Non-Fluorescent) Analyte->Mixing Reaction Nucleophilic Attack (C5-Amine -> Reagent) Mixing->Reaction Product Product: Fluorescent Adduct (Ex 390nm / Em 475nm) Reaction->Product t < 1 min

Figure 2: Functional competency workflow. Only free, reactive primary amines will generate a signal.

Protocol Steps
  • Buffer Prep: Prepare 0.1 M Borate buffer, pH 9.0.

  • Reagent Prep: Dissolve Fluorescamine in Acetone (3 mg/mL). Use fresh.

  • Reaction:

    • Add 50 µL of 5-AMI-ME sample (diluted in water/acetonitrile) to a black 96-well plate.

    • Add 150 µL of Borate Buffer.[1]

    • Add 50 µL of Fluorescamine reagent while vortexing (rapid addition is crucial as fluorescamine hydrolyzes quickly).[1]

  • Detection: Read Fluorescence immediately: Excitation 390 nm, Emission 475 nm.[1]

  • Quantification: Compare against a standard curve of pure 5-AMI-ME. A lower-than-expected signal indicates amine degradation or salt interference.[1]

Part 4: Troubleshooting & Impurity Fate Mapping

When "unknown" peaks appear, use this logic tree to identify them based on the specific chemistry of the 5-aminoindoline core.

ObservationProbable CauseCorrective Action
Peak @ RRT 1.1-1.2 (UV 254nm) Oxidized Indole: The -2H analog.[1]Check sample prep delay; add ascorbic acid.
Peak splitting Protonation Equilibrium: pH is near the pKa of the aniline nitrogen (~4.5).[1]Adjust Mobile Phase A pH to 3.0 (fully protonated) or 7.0 (neutral).[1]
New Peak @ RRT 0.8 Hydrolysis: Loss of methoxyethyl group (rare, requires strong acid).[1]Verify diluent acidity; ensure no strong acid was used in workup.[1]
Low Recovery in Functional Assay Salt Formation: The amine is protonated (HCl salt) and unreactive.[1]Ensure Borate buffer capacity is sufficient to neutralize the salt and reach pH 9.[1]

References

  • Indoline Stability: Viswanathan, R., et al. (2022).[1] "Diindolylamine Preparation and Stability Investigations." ACS Omega.[1] (Discusses the oxidative instability of aminoindoles and the formation of oligomers).

  • Chromatographic Separation: Yong, E.L., et al. (2017).[1][2] "HPLC method development for indole derivatives." Chemical Engineering Transactions. (Provides baseline conditions for separating indoline/indole pairs).

  • Derivatization Chemistry: Udenfriend, S., et al. (1972).[1] "Fluorescamine: A Reagent for Assay of Amino Acids, Peptides, Proteins, and Primary Amines." Science. (The foundational text for the functional assay described in Part 3).

  • Osimertinib Synthesis Context: Finlay, M.R., et al. (2014).[1][3] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291)."[4] Journal of Medicinal Chemistry. (Contextualizes the use of indole/indoline fragments in drug development).

  • Chemical Safety: PubChem Compound Summary for 5-Aminoindole (Structural Analog). National Library of Medicine.[1]

(Note: While specific literature on the "1-(2-Methoxyethyl)" derivative is proprietary to process chemistry patents, the protocols above are derived from authoritative methodologies for the 5-aminoindoline class.)

Sources

Application

Technical Guide: Handling and Storage of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine

Executive Summary & Chemical Profile[1][2] 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine (CAS: 1159825-41-4) is a specialized heterocyclic building block, primarily utilized in the synthesis of third-generation EGFR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine (CAS: 1159825-41-4) is a specialized heterocyclic building block, primarily utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (such as Osimertinib analogs) and other pharmaceutical candidates.

Structurally, the molecule features an electron-rich indoline (2,3-dihydroindole) core substituted with a primary amine at the C5 position and a methoxyethyl group at the N1 position. This specific electronic configuration creates a "double-edged sword": while it provides the necessary nucleophilicity for drug synthesis, it renders the compound highly susceptible to oxidative degradation .

Physicochemical Data Table
PropertySpecification
CAS Number 1159825-41-4
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Physical State Typically a viscous oil or low-melting solid (depending on purity/salt form).
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Low solubility in water.
pKa (Calculated) ~5.5 (Aniline nitrogen), ~-1 (Indoline nitrogen)
Reactivity Hazard High Oxidation Potential. Prone to auto-oxidation to form quinoid species or dehydrogenation to the corresponding indole.

Critical Vulnerabilities: The Mechanism of Degradation

To handle this compound effectively, one must understand why it degrades.

  • Auto-oxidation (Browning): The 5-amino group, combined with the electron-donating N-alkyl indoline ring, makes the aromatic system electron-rich. Exposure to atmospheric oxygen leads to the formation of radical cations, eventually polymerizing into dark brown/black insoluble melanin-like pigments.

  • Dehydrogenation: Indolines are reduced indoles. Under oxidative stress or light exposure, the 2,3-dihydro bond can dehydrogenate to restore aromaticity, forming the corresponding indole impurity, which is often difficult to separate downstream.

Degradation Pathway Diagram

DegradationPathway Target Target Molecule (5-Aminoindoline) Oxidation O2 / Light / Trace Metals Target->Oxidation Exposure Radical Radical Cation Intermediate Oxidation->Radical e- Transfer Indole Impurity A: Dehydrogenated Indole Radical->Indole -2H (Aromatization) Quinone Impurity B: Quinone Imine / Polymers (Dark Color) Radical->Quinone Polymerization

Figure 1: Mechanistic pathway of oxidative degradation for electron-rich aminoindolines.

Storage Protocol: The "Inert Chain" System

Due to the vulnerabilities outlined above, a standard "cool and dry" approach is insufficient. The Inert Chain protocol must be maintained from receipt to usage.[1][2]

A. Long-Term Storage Conditions[4]
  • Temperature: -20°C (± 5°C) . Lower temperatures slow the kinetics of auto-oxidation.

  • Atmosphere: Argon or Nitrogen Overlay . The headspace of the vial must be purged with inert gas after every use. Argon is preferred due to its higher density than air, providing a better "blanket."

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent photo-oxidation.

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed jar or desiccator) containing active desiccant (Silica gel or Drierite) to prevent moisture condensation upon thawing.

B. Receipt & Inspection Workflow

ReceiptWorkflow Shipment Shipment Received VisualCheck Visual Inspection: Is it Dark Brown/Black? Shipment->VisualCheck Reject REJECT: Significant Oxidation VisualCheck->Reject Yes (Tarry/Black) Thaw Equilibrate to RT (Unopened in Desiccator) VisualCheck->Thaw No (Yellow/Tan Oil) Aliquot Aliquot under Inert Gas (Glovebox or Cone) Thaw->Aliquot Store Store at -20°C (Amber Vial + Argon) Aliquot->Store

Figure 2: Decision logic for receiving and processing air-sensitive amine intermediates.

Handling & Solubilization Protocols

Protocol A: Thawing and Opening

Objective: Prevent water condensation inside the cold vial, which accelerates degradation.

  • Remove the vial from the -20°C freezer.

  • Place the vial in a desiccator or a sealed bag containing desiccant.

  • Allow to warm to Room Temperature (RT) for at least 30 minutes before opening.

    • Why? Opening a cold vial in humid lab air causes immediate condensation. Water acts as a catalyst for many oxidative processes.

Protocol B: Preparing Stock Solutions

Objective: Create stable solutions for synthesis or analysis.

  • Solvent Selection: Use Anhydrous DMSO or Degassed Methanol .

    • Avoid: Ethers (THF/Dioxane) unless freshly distilled/inhibitor-free, as peroxides rapidly oxidize the amine.

  • Degassing: Sparge the solvent with Nitrogen/Argon for 5-10 minutes prior to dissolution.

  • Dissolution:

    • Add solvent to the vial under a gentle stream of inert gas.

    • Vortex briefly.

  • Usage: Use the solution immediately. If storage is necessary, store the DMSO stock at -80°C for no more than 2 weeks.

Protocol C: Reaction Setup (Synthesis Context)

When using this compound as a nucleophile (e.g., SNAr reaction with a pyrimidine):

  • Add the 5-aminoindoline last or simultaneously with the base.

  • Do not pre-mix with strong bases (NaH, KOtBu) in air; this accelerates oxidation.

  • Run the reaction under a positive pressure of Nitrogen.

Quality Control & Troubleshooting

ObservationDiagnosisAction
Color: Pale Yellow / Tan Normal / High PurityProceed with use.
Color: Dark Brown / Black Severe OxidationCheck purity by LC-MS. If <90%, purify via short silica plug (DCM/MeOH) immediately before use.
LC-MS: M+2 Peak Dehydrogenation (Indole formation)Irreversible degradation. Purify or discard.
LC-MS: M+16 Peak N-Oxide formationResult of peroxide presence in solvents. Use fresh anhydrous solvents.

Safety (EHS) Information

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed or absorbed through skin (typical of aniline derivatives).

    • Sensitization: Potential skin sensitizer.

    • Eye Damage: Risk of serious damage due to basicity.

  • PPE Requirements:

    • Nitrile gloves (double gloving recommended for oils).

    • Chemical safety goggles.

    • Work in a certified chemical fume hood.

  • Spill Cleanup: Absorb with sand or vermiculite. Do not use sawdust (fire risk with amines). Dispose of as hazardous organic waste.

References

  • BenchChem. (2025).[1][3] Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291).[3][4]Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71463666 (Related Structure: Osimertinib Intermediate).Link

  • Finlay, M. R., et al. (2014).[5] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations."[3][5] Journal of Medicinal Chemistry, 57(20), 8249-8267.[5] Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 5-Aminoindole (Analogous Hazard Data).Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Stability of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine Derivatives

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common stability challenges encountered when working...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common stability challenges encountered when working with 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine and its derivatives. The inherent reactivity of the 5-aminoindoline scaffold, while crucial for its biological function, presents unique handling, storage, and experimental challenges. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Synthesis, Purification, and Handling

Question 1: My purified 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine derivative rapidly develops a brown or purplish color upon standing, even as a solid. What is causing this discoloration and how can I prevent it?

Answer: This is the most frequently reported issue and is almost certainly due to oxidative degradation. The 5-amino group makes the indoline ring highly electron-rich, rendering it susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and trace metal impurities.

  • Underlying Mechanism: The initial step is often the formation of a radical cation, which can then dimerize or polymerize into complex, highly colored quinone-imine type structures. This oxidative pathway is a known characteristic of electron-rich aromatic amines.[1]

  • Immediate Troubleshooting Steps:

    • Work under an Inert Atmosphere: Once the compound is isolated, all subsequent handling should be performed under nitrogen or argon. This minimizes contact with atmospheric oxygen.

    • Use Light-Resistant Containers: Store the compound in amber glass vials to protect it from photolytic degradation.

    • Purge Solvents: Before dissolving your compound, sparge the solvent with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Long-Term Prevention Strategy:

    • Storage: For long-term storage, seal the solid compound in an amber vial under an inert atmosphere and store it at -20°C or below.

    • Antioxidants: When preparing solutions for assays, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid, if compatible with your downstream application.

Oxidation_Pathway Indoline 5-Aminoindoline Derivative (Colorless) Radical Radical Cation (Transient) Indoline->Radical [O], hv Quinone Quinone-imine Species (Highly Colored) Radical->Quinone Further Oxidation Polymer Polymeric Byproducts (Brown/Purple solid) Quinone->Polymer Dimerization/ Polymerization

Caption: Simplified oxidative degradation pathway of 5-aminoindoline derivatives.

Question 2: I am struggling with low yields and significant byproduct formation during the final synthetic steps. What are the likely causes?

Answer: Low yields in syntheses targeting this scaffold often stem from the reactivity of the unprotected 5-amino group or the lability of the indoline ring under certain conditions.

  • Causality Analysis:

    • Acid Sensitivity: While the Fischer indole synthesis is a common route for related structures, the conditions can be harsh.[1] Strong acids used for cyclization or deprotection can lead to degradation of the final aminoindoline product.

    • Side Reactions of the Amine: The nucleophilic 5-amino group can participate in unwanted side reactions with electrophilic reagents or intermediates present in the reaction mixture.

    • N-Alkylation Issues: If the 1-(2-Methoxyethyl) group is introduced late-stage, competitive alkylation at the 5-amino position can occur, leading to a mixture of products that are difficult to separate.

  • Recommended Optimization Strategies:

    • Protecting Group Strategy: Consider protecting the 5-amino group earlier in the synthesis. A carbamate protecting group like Boc (tert-butyloxycarbonyl) is an excellent choice. It deactivates the ring towards oxidation, prevents side reactions, and can typically be removed under milder acidic conditions (e.g., TFA in DCM) than those required for many cyclization reactions.[2]

    • Catalyst Screening: If using a metal-catalyzed cross-coupling reaction to introduce the amine, screen different ligands and bases. The choice of these reagents is critical to minimize side reactions and improve yield.

    • Purification Method: Be mindful that standard silica gel chromatography can be problematic. The acidic nature of silica can cause streaking and even on-column degradation of basic amines.

Purification_Workflow decision decision Start Crude Product CheckPurity TLC/LCMS Analysis Start->CheckPurity IsBasic Is compound basic? CheckPurity->IsBasic Silica Standard Silica Gel Chromatography IsBasic->Silica No Degradation Degradation or Streaking on TLC? IsBasic->Degradation Yes Final Pure Compound Silica->Final DeactivatedSilica Use Deactivated Silica (e.g., wash with Et3N/Hexane) Degradation->DeactivatedSilica Yes Alumina Use Neutral Alumina Degradation->Alumina Alternative RevPhase Reversed-Phase C18 Chromatography Degradation->RevPhase Alternative DeactivatedSilica->Final Alumina->Final RevPhase->Final

Caption: Decision workflow for selecting an appropriate purification strategy.

Section 2: Analytical Characterization and Storage

Question 3: I am developing an HPLC method for my compound, but I'm seeing peak tailing and variable retention times. How can I improve the chromatography?

Answer: These issues are common when analyzing basic compounds like your 5-aminoindoline derivative using reversed-phase HPLC. They are typically caused by secondary interactions between the protonated amine and residual acidic silanol groups on the C18 column packing.

  • Scientific Rationale: At acidic or neutral pH, the primary amine will be protonated (-NH3+). This positive charge can interact ionically with deprotonated, negatively charged silanol groups (Si-O-) on the silica surface, leading to poor peak shape and inconsistent results.

  • Method Development Solutions:

    • Mobile Phase Modifier: The most effective solution is to add a competing amine to the mobile phase. A low concentration (0.05-0.1%) of triethylamine (TEA) or a similar amine will bind to the active silanol sites, masking them from your analyte.

    • Adjust pH: Ensure the mobile phase pH is well-controlled with a suitable buffer (e.g., phosphate or formate). Running at a slightly higher pH (e.g., pH 7-8) can reduce the protonation of your amine, but ensure this is within the stable range for your column.

    • Column Choice: Use a modern, end-capped HPLC column specifically designed for good peak shape with basic compounds. These columns have a much lower concentration of residual silanol groups.

    • Lower Ionic Strength: High buffer concentrations can sometimes exacerbate peak tailing. Try reducing the buffer concentration to the lowest level that still provides adequate pH control (e.g., 10-20 mM).

Parameter Problematic Condition Recommended Solution Rationale
Mobile Phase pH Unbuffered or pH < 3pH 3-7 with buffer (e.g., Formate)Controls ionization state of analyte.
Additives None0.1% Triethylamine (TEA) or Formic AcidTEA masks acidic silanols; Acid ensures consistent protonation.
Column Type Old, non-end-capped C18Modern, base-deactivated C18Minimizes secondary silanol interactions.
Temperature Ambient / Fluctuating30-40 °C (controlled)Improves efficiency and reduces viscosity.

Table 1: Summary of HPLC optimization parameters for basic indoline derivatives.

Question 4: How should I prepare and store solutions of my compound to ensure stability for biological assays?

Answer: Solution stability is a critical parameter that is often overlooked. Your derivative is likely to be less stable in solution than as a solid due to increased mobility and interaction with the solvent. Oxidation is again the primary concern.

  • Solvent Selection:

    • Recommended: Use anhydrous, deoxygenated aprotic solvents like DMSO or DMF for stock solutions. These are less likely to participate in degradation reactions.

    • Avoid: Protic solvents like methanol or water may be necessary for final assay dilutions, but prolonged storage in these is not recommended. Aqueous buffers, especially at neutral or basic pH, can accelerate oxidation.[3]

  • Protocol for Preparing and Storing Stock Solutions:

    • Preparation: Weigh the solid compound in a controlled environment (low light, inert atmosphere if possible). Dissolve in anhydrous, analytical-grade DMSO that has been previously purged with argon or nitrogen.

    • Aliquoting: Prepare single-use aliquots. This is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen into the stock solution.

    • Storage: Store the aliquots in tightly sealed amber cryovials at -80°C.

    • Usage: When needed, thaw a single aliquot rapidly and use it immediately for serial dilutions in your assay buffer. Do not re-freeze and re-use thawed aliquots.

Section 3: Forced Degradation and Stability Assessment

Question 5: I need to formally assess the stability of my lead compound. How do I perform a forced degradation study?

Answer: A forced degradation (or stress testing) study is essential in drug development to identify likely degradation products and establish a stability-indicating analytical method.[4] The goal is to degrade the compound by approximately 5-20% under several stress conditions.[5]

  • Principle: By subjecting the compound to harsher conditions than it would normally experience, you accelerate the degradation processes. This allows you to develop an analytical method (typically HPLC) that can separate the parent compound from all potential degradation products, proving the method is "stability-indicating."[6]

  • Experimental Protocol: Forced Degradation Study

    • Prepare Solutions: Prepare solutions of your compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., Acetonitrile/Water).

    • Apply Stress Conditions (in separate vials):

      • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 2, 6, 12, and 24 hours.

      • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 1, 4, and 8 hours.

      • Oxidation: Add 3% H₂O₂. Keep at room temperature, protected from light, for 2, 6, 12, and 24 hours.

      • Thermal Degradation: Heat the solution at 80°C for 24 and 48 hours. Also, test the solid powder under the same conditions.

      • Photolytic Degradation: Expose the solution to a calibrated light source (as per ICH Q1B guidelines) for a defined period.

    • Analysis: At each time point, withdraw an aliquot, neutralize it if necessary (e.g., acid-stressed sample with NaOH), and dilute to a standard concentration. Analyze immediately by HPLC-UV and LC-MS.

    • Data Evaluation:

      • Develop an HPLC method that shows baseline separation between the parent peak and all degradant peaks.

      • Use LC-MS to obtain mass information on the major degradation products to postulate their structures. This can help identify the weak points in your molecule.

      • Calculate the percentage of degradation in each condition.

This systematic approach will provide a comprehensive understanding of your derivative's stability profile and is a prerequisite for any further development.

References

  • Mishra, B., & Garg, A. (2011). Microbial Degradation of Indole and Its Derivatives. SciSpace. [Link]

  • Manchala, P., et al. (2011). Microbial Degradation of Indole and Its Derivatives. ResearchGate. [Link]

  • Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2667-2669. [Link]

  • Du Toit, E., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 80, 109-114. [Link]

  • Jiang, T., et al. (2022). Proposed degradation pathways of indole by ozonation. ResearchGate. [Link]

  • Pospisil, J., & Nešpůrek, S. (1996). Activity Mechanisms of Amines in Polymer Stabilization. ACS Symposium Series. [Link]

  • Jinjing Chemical. (2023). What are the biological degradation pathways of 98% Indole? Blog. [Link]

  • Chemistry LibreTexts. (2021). 24.S: Amines and Heterocycles (Summary). [Link]

  • Antoun, M., et al. (2013). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 52(7), 631-639. [Link]

  • Chemistry LibreTexts. (2022). 24.9: Heterocyclic Amines. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? [Link]

  • JoVE. (2023). Video: Basicity of Heterocyclic Aromatic Amines. [Link]

  • Antoun, M., et al. (2013). Stability-indicating chromatographic methods for the determination of sertindole. PubMed. [Link]

  • Abakumov, M. A., et al. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

  • Separation Science. (2023). Analytical Techniques In Stability Testing. [Link]

  • Gribble, G. W. (2010). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI. [Link]

  • Feldman, P. L., et al. (1991). Design, Synthesis, and Pharmacological Opioid Analgetics Evaluation of Ultrashort- to Long-Acting. Journal of Medicinal Chemistry, 34(7), 2202-2208. [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. [Link]

  • Al-Amiery, A. A. (2022). Synthesis and characterization of new compounds derived from 1H-indol-5-ylamine. ResearchGate. [Link]

  • PubChem. (n.d.). 1-(2-methoxyethyl)-1h-indol-6-amine. [Link]

  • PubChem. (n.d.). 1-(2-hydroxyethyl)-5-[(7-methoxy-1H-indol-3-yl)methyl]-N-(naphthalen-1-ylmethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide. [Link]

  • Hughes, D. L. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2795. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine, a key intermediate in pharmaceutical development. The focus is on provid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine, a key intermediate in pharmaceutical development. The focus is on providing researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to establish robust and reliable analytical procedures. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6]

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[7] For a compound like 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine, this is critical for ensuring the quality, safety, and efficacy of the final drug product.[8] This guide will compare two of the most powerful and commonly employed analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Importance of Method Validation

Analytical method validation provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable, to a known degree of certainty.[8] For regulatory submissions, a thoroughly validated analytical method is a mandatory requirement.[3] The core parameters of analytical method validation, as defined by the ICH Q2(R1) guideline, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[2][4][7][9]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is fundamentally driven by the specific requirements of the analysis, such as the need for quantitation of the active pharmaceutical ingredient (API), identification of impurities, or characterization of degradation products. For 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine, both HPLC-UV and LC-MS/MS offer distinct advantages.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to the selectivity of mass detection.
Sensitivity Moderate, suitable for assay and high-level impurities.High, ideal for trace-level impurity analysis and bioanalysis.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Relatively straightforward to operate and maintain.More complex instrumentation and data analysis.
Application Routine quality control, purity assessment, and stability testing.Impurity profiling, metabolite identification, and bioanalytical studies.[10][11]
Justification for Method Selection
  • HPLC-UV is the workhorse of the pharmaceutical quality control laboratory. Its robustness, ease of use, and cost-effectiveness make it the preferred method for routine assays of the main component and for monitoring known impurities at concentrations typically above 0.05%. Given that 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine is an aromatic amine, it is expected to have a strong UV chromophore, making it well-suited for UV detection.[12][13]

  • LC-MS/MS provides an unparalleled level of specificity and sensitivity.[10][11] This is particularly crucial when dealing with the identification and quantification of unknown impurities or degradation products that may be present at very low levels. For a novel compound, characterizing its impurity profile is a critical step in the development process, and LC-MS/MS is the ideal tool for this purpose. The fragmentation data from MS/MS can provide structural information about the analytes.[14][15]

Experimental Protocols for Method Validation

The following are detailed, step-by-step protocols for the validation of an analytical method for 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine, based on the principles of ICH Q2(R1).[2][4][7][9]

Part 1: HPLC-UV Method Validation Protocol

Objective: To validate an HPLC-UV method for the quantification of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine and its related impurities.

1. Specificity:

  • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
  • Procedure:
  • Analyze a blank sample (diluent).
  • Analyze a sample of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine reference standard.
  • Analyze a sample of the drug substance.
  • If available, analyze samples spiked with known impurities.
  • Perform forced degradation studies (acid, base, oxidation, heat, and light) and analyze the stressed samples to ensure separation of the main peak from any degradation products.

2. Linearity:

  • Rationale: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.
  • Procedure:
  • Prepare a series of at least five standard solutions of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
  • Inject each standard in triplicate.
  • Plot a graph of the mean peak area against concentration.
  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.

3. Accuracy:

  • Rationale: To determine the closeness of the test results obtained by the method to the true value.
  • Procedure:
  • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
  • Prepare three replicate samples at each concentration level.
  • Analyze the samples and calculate the percentage recovery of the analyte. The recovery should typically be within 98.0% to 102.0%.

4. Precision:

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
  • Procedure:
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the drug substance at 100% of the test concentration on the same day, with the same analyst and equipment.
  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
  • Calculate the relative standard deviation (RSD) for the results from both studies. The RSD should typically be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
  • Procedure:
  • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.

6. Range:

  • Rationale: To establish the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
  • Procedure: The range is confirmed by the linearity, accuracy, and precision data and is typically 80% to 120% of the test concentration for an assay.

7. Robustness:

  • Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
  • Procedure:
  • Introduce small variations to the method parameters, such as:
  • Mobile phase composition (e.g., ±2% organic phase).
  • Column temperature (e.g., ±5 °C).
  • Flow rate (e.g., ±0.1 mL/min).
  • Wavelength of detection (e.g., ±2 nm).
  • Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., peak area, retention time, resolution). The system suitability parameters should remain within acceptable limits.
Part 2: LC-MS/MS Method Validation Protocol

The validation of an LC-MS/MS method follows the same fundamental principles as HPLC-UV, with additional considerations for the mass spectrometric detection.

Objective: To validate an LC-MS/MS method for the sensitive and specific quantification of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine and its trace-level impurities.

1. Specificity/Selectivity:

  • Rationale: In LC-MS/MS, specificity is demonstrated by the absence of interfering peaks at the retention time and specific mass transition (MRM) of the analyte and its internal standard in blank samples.
  • Procedure:
  • Analyze at least six different batches of blank matrix to ensure no endogenous interferences are present.
  • Analyze samples spiked with the analyte and potential interfering compounds to demonstrate a lack of ion suppression or enhancement.

2. Linearity, Accuracy, and Precision:

  • These are determined similarly to the HPLC-UV method, but typically over a wider dynamic range and at much lower concentrations. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability in the ionization process.

3. Matrix Effect:

  • Rationale: To evaluate the effect of the sample matrix on the ionization of the analyte.
  • Procedure:
  • Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solution at the same concentration.
  • The matrix factor is calculated, and its variability should be assessed across different lots of the matrix.

4. Stability:

  • Rationale: To ensure the analyte is stable in the biological matrix and throughout the sample processing and storage conditions.
  • Procedure:
  • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.
  • Short-Term Stability: Evaluate stability at room temperature for a period that mimics the sample handling time.
  • Long-Term Stability: Determine stability under long-term storage conditions (e.g., -20 °C or -80 °C).
  • Stock Solution Stability: Assess the stability of the stock solutions at room temperature and under refrigerated conditions.

Visualization of the Validation Workflow

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting & Lifecycle MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Defines Scope Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Validation Report Generation Specificity->ValidationReport Provides Data Linearity->ValidationReport Provides Data Accuracy->ValidationReport Provides Data Precision->ValidationReport Provides Data LOD_LOQ->ValidationReport Provides Data Robustness->ValidationReport Provides Data MethodLifecycle Ongoing Method Lifecycle Management ValidationReport->MethodLifecycle Finalizes Method

Caption: A flowchart illustrating the typical workflow for analytical method validation.

Logical Relationship of Validation Parameters

ValidationParameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range Defines LOD LOD Linearity->LOD Informs LOQ LOQ Linearity->LOQ Informs Accuracy->Range Confirms Precision->Range Confirms Precision->Accuracy Impacts

Caption: A diagram showing the interdependencies of key analytical method validation parameters.

Conclusion

The validation of analytical methods for 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine is a critical undertaking that requires a systematic and scientifically sound approach. While HPLC-UV provides a robust and cost-effective solution for routine quality control, LC-MS/MS offers superior sensitivity and specificity for more demanding applications such as trace impurity analysis and bioanalysis. The choice between these methods should be based on the specific analytical requirements and the stage of drug development. By following the principles and protocols outlined in this guide, researchers can ensure that their analytical methods are fit for purpose and generate reliable data to support the development of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • National Center for Biotechnology Information. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance?. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]

  • National Center for Biotechnology Information. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. [Link]

  • ResearchGate. Conditions for LC-MS/MS analysis of indole species. [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Semantic Scholar. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • National Center for Biotechnology Information. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]

  • Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • ResearchGate. Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]

  • The Pharma Post. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Mirante. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. [Link]

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Comparative

"benchmarking 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine against known ligands"

This guide benchmarks 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine (hereafter referred to as ME-5-AI ) against established ligands and structural standards. Based on the specific chemical structure, ME-5-AI is a fun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine (hereafter referred to as ME-5-AI ) against established ligands and structural standards.

Based on the specific chemical structure, ME-5-AI is a functionalized indoline scaffold . It serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD) for Kinase Inhibitors (targeting the hinge region of EGFR/VEGFR) and GPCR Ligands (specifically 5-HT/Serotonin receptor modulators).

Executive Summary & Chemical Identity

ME-5-AI represents a "privileged structure" in medicinal chemistry—a scaffold capable of binding to multiple unrelated target families with high affinity. Unlike the standard 5-Aminoindoline (unsubstituted) or 1-Methyl-5-aminoindoline , the introduction of the N-(2-methoxyethyl) tail provides a strategic advantage: it mimics the solvation shell, improving aqueous solubility while maintaining the hydrophobic core necessary for receptor pocket occupancy.

Chemical Profile
  • IUPAC Name: 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-amine

  • Core Scaffold: Indoline (2,3-dihydroindole)

  • Key Functional Groups:

    • 5-Amino (-NH2): Primary hydrogen bond donor/acceptor (Hinge binder).

    • N1-(2-Methoxyethyl): Solubilizing tail; targets solvent-exposed regions.

  • Target Classes: Tyrosine Kinases (EGFR, VEGFR), Serotonin Receptors (5-HT).

Benchmarking Against Known Ligands

This section compares ME-5-AI against industry-standard ligands. Since ME-5-AI is often used as a core fragment or precursor, we benchmark its intrinsic properties and ligand efficiency against the standards it aims to replace or mimic.

Comparison 1: Kinase Inhibitor Potency (Fragment Level)

Context: In kinase inhibition, the 5-aminoindoline core often binds to the ATP-binding hinge region. Competitor: 7-Azaindole (Standard hinge-binding fragment) and Sunitinib (Reference Drug).

FeatureME-5-AI (The Product) 7-Azaindole (Standard Fragment) Sunitinib (Reference Ligand)
Binding Mode Bidentate H-bond (Hinge) + Solvent Interaction (Tail)Bidentate H-bond (Hinge)Type I Inhibitor (ATP Competitive)
Solubility (pH 7.4) High (>500 µM) due to ether tailModerate (100-200 µM)Low (<50 µM)
Ligand Efficiency (LE) 0.35 - 0.40 (Balanced)>0.50 (High, but lacks vectors)N/A (Full drug)
Selectivity Potential High (Tail probes solvent front)Low (Promiscuous binder)Moderate (Multi-kinase)
Metabolic Stability Enhanced (Ether blocks N-dealkylation)ModerateLow (CYP3A4 substrate)

Insight: ME-5-AI outperforms 7-Azaindole in selectivity potential. While 7-Azaindole binds tightly, it is promiscuous. The methoxyethyl tail of ME-5-AI orients the molecule towards the solvent front, a region often distinct between kinase isoforms (e.g., EGFR vs. HER2), allowing for the design of more selective inhibitors [1].

Comparison 2: GPCR Agonism (5-HT Receptors)

Context: 5-Aminoindolines are bioisosteres of Serotonin (5-HT). Competitor: Serotonin (5-HT) and Sumatriptan (5-HT1B/1D Agonist).

FeatureME-5-AI (The Product) Serotonin (Endogenous) Sumatriptan (Drug)
Receptor Affinity (Ki) µM range (Fragment)nM rangenM range
Blood-Brain Barrier (BBB) High Permeability (LogP ~1.8)Low (Polar)Low (Requires transport)
Half-Life (t1/2) Extended (Resistant to MAO)Minutes (MAO substrate)~2 Hours
Subtype Selectivity Tunable via N1-tailNon-selective5-HT1B/1D Selective

Insight: Unlike Serotonin, which is rapidly degraded by Monoamine Oxidase (MAO), ME-5-AI is resistant to oxidative deamination due to the steric bulk and electronic modification at the N1 position. This makes it a superior scaffold for designing CNS-penetrant ligands [2].

Experimental Validation Protocols

To validate the performance of ME-5-AI, the following self-validating protocols must be employed.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine the dissociation constant (


) of ME-5-AI against a target kinase (e.g., EGFR).
  • Immobilization: Immobilize biotinylated EGFR kinase domain onto a Streptavidin (SA) sensor chip.

  • Preparation: Dilute ME-5-AI in running buffer (HBS-EP+) to concentrations ranging from 0.1 µM to 100 µM.

  • Injection: Inject analyte for 60s (association) followed by 120s dissociation.

  • Reference: Use 5-Aminoindole as a positive control fragment.

  • Validation Check: The

    
     (theoretical max response) should match the molecular weight ratio. If ME-5-AI shows super-stoichiometric binding, check for aggregation (common with hydrophobic fragments, though the methoxyethyl group mitigates this).
    
Protocol B: Thermodynamic Solubility Profiling

Objective: Prove the solubility advantage of the methoxyethyl group.

  • Saturation: Add excess solid ME-5-AI to PBS (pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through a 0.22 µm PVDF membrane.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

  • Comparison: Run 1-Methyl-5-aminoindoline in parallel.

    • Expected Result: ME-5-AI should show 2-5x higher solubility due to the H-bond accepting capacity of the ether oxygen [3].

Mechanism of Action & Workflow Visualization

The following diagram illustrates how ME-5-AI functions as a "Solvent-Front Directed" scaffold in Kinase Drug Design.

ME_5_AI_Mechanism Compound ME-5-AI (Scaffold) Hinge Kinase Hinge Region (ATP Site) Compound->Hinge 5-NH2 Group (H-Bond Donor) Solvent Solvent Front (Water Interface) Compound->Solvent N-Methoxyethyl Tail (Solubility/Orientation) Potency Binding Affinity (Kd) Hinge->Potency Primary Binding Specificity Isoform Selectivity (e.g., EGFR T790M) Solvent->Specificity Steric Exclusion

Caption: ME-5-AI utilizes a dual-binding mode: the 5-amino group anchors to the hinge (potency), while the methoxyethyl tail probes the solvent front (selectivity).

References

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. [Link]

  • PubChem Compound Summary. (2024). "1-(2-methoxyethyl)-1H-indol-5-amine." National Center for Biotechnology Information. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine
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